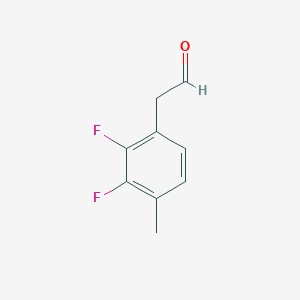
2-(2-(2-(Trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2-(Trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane is an organic compound that features a trifluoromethyl group attached to a phenoxyethyl moiety, which is further connected to a 1,3-dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(Trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane typically involves the reaction of 2-(2-(Trifluoromethyl)phenoxy)ethanol with 1,3-dioxolane under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the final product. Common reagents used in this synthesis include strong acids like sulfuric acid or p-toluenesulfonic acid, which act as catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(2-(Trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the phenoxyethyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenoxyethyl derivatives.
Aplicaciones Científicas De Investigación
2-(2-(2-(Trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2-(2-(Trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to the modulation of various biological pathways, including enzyme inhibition or activation, receptor binding, and gene expression regulation .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(Trifluoromethyl)phenoxy)ethanol: A precursor in the synthesis of 2-(2-(2-(Trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane, with similar chemical properties but lacking the dioxolane ring.
2-(Trifluoromethyl)phenol: Another related compound, which serves as a starting material for the synthesis of various trifluoromethylated derivatives.
Uniqueness
This compound is unique due to the presence of both the trifluoromethyl group and the 1,3-dioxolane ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Propiedades
IUPAC Name |
2-[2-[2-(trifluoromethyl)phenoxy]ethyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O3/c13-12(14,15)9-3-1-2-4-10(9)16-6-5-11-17-7-8-18-11/h1-4,11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONGDCKGYJFSEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCOC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(4-Methylpiperazino)methyl]thiophenol](/img/structure/B7996974.png)








![3-[(4-Ethylpiperazino)methyl]thiophenol](/img/structure/B7997048.png)


![4-[(n-Hexyloxy)methyl]benzaldehyde](/img/structure/B7997078.png)

